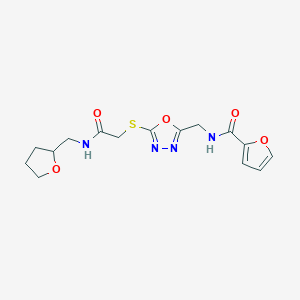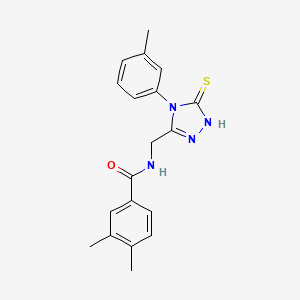
3,4-dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic compound known for its distinct structural features, which include a benzamide core linked to a 1,2,4-triazole ring bearing a thioxo group. These structures confer it various chemical properties, making it valuable for multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide typically involves the following steps:
Formation of the 1,2,4-triazole ring through the reaction of m-tolyl isothiocyanate with hydrazine hydrate.
Substitution at the 4th position of the triazole ring to introduce the benzamide moiety, facilitated by the use of methylamine or similar alkyl amines under controlled temperatures and pH conditions.
Industrial Production Methods
In industrial settings, this compound is synthesized using high-throughput automated reactors which ensure precise temperature and pH control, essential for optimizing yield and purity. Solvent recycling and catalyst regeneration are common practices to minimize environmental impact and cost.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation at the sulfur atom in the thioxo group, forming sulfoxides or sulfones.
Reduction: Reduction can target the carbonyl group of the benzamide, potentially leading to the formation of amines or alcohol derivatives.
Substitution: Electrophilic aromatic substitution on the benzamide ring is possible, allowing further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Lewis acids like aluminum chloride (AlCl₃) can facilitate substitution reactions.
Major Products Formed from These Reactions
Sulfoxides and sulfones: from oxidation.
Amines and alcohols: from reduction.
Functionalized aromatics: from substitution.
Scientific Research Applications
Chemistry
Catalysis: It serves as a ligand in transition metal catalysis, facilitating various organic transformations.
Polymer Science: Its derivatives are incorporated into polymers to modify mechanical and thermal properties.
Biology
Enzyme Inhibition: It acts as an inhibitor for certain enzymes, aiding in the study of biochemical pathways.
Fluorescent Probes: Modified versions are used in bioimaging due to their fluorescent properties.
Medicine
Drug Development: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Diagnostic Tools: Utilized in diagnostic assays for detecting specific biomolecules.
Industry
Materials Science: Incorporated into high-performance materials for its chemical stability and resistance to degradation.
Agriculture: Used in the formulation of pesticides and herbicides due to its biological activity.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with specific proteins or enzymes, inhibiting their function by binding to their active sites. This binding disrupts normal biochemical pathways, which can lead to various biological effects, such as antimicrobial or anti-inflammatory responses.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
3,4-dimethyl-N-(benzyl)benzamide: : Lacks the triazole and thioxo groups, making it less versatile in chemical reactions.
5-thioxo-4-(phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide: : Similar triazole core but different substituents, altering its reactivity and applications.
Unique Features
The presence of both the thioxo group and the triazole ring makes it uniquely reactive and versatile.
The combination of methyl and tolulyl groups provides a distinct steric and electronic environment, enhancing its chemical and biological properties.
By understanding this compound in-depth, its potential can be harnessed effectively in various scientific and industrial fields. Curious about any specific reactions or applications?
Properties
IUPAC Name |
3,4-dimethyl-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-12-5-4-6-16(9-12)23-17(21-22-19(23)25)11-20-18(24)15-8-7-13(2)14(3)10-15/h4-10H,11H2,1-3H3,(H,20,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVJCSXLOBMJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)CNC(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1H-imidazole-4-sulfonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2990600.png)
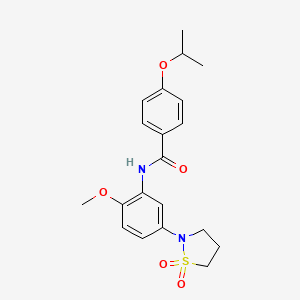
![N-[(2-chlorophenyl)methyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2990605.png)
![N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-nitrobenzamide](/img/structure/B2990606.png)
![4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2990607.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] thiophene-2-carboxylate](/img/structure/B2990608.png)
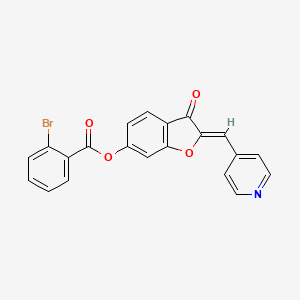
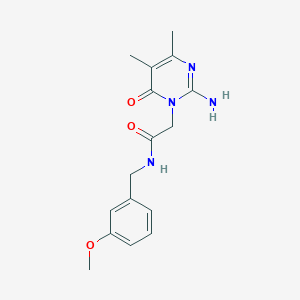
![3,3'-[Oxybis(ethyleneoxy)]-4,4'-[oxybis(ethyleneoxy)]bis(benzenesulfonic acid chloride)](/img/structure/B2990613.png)
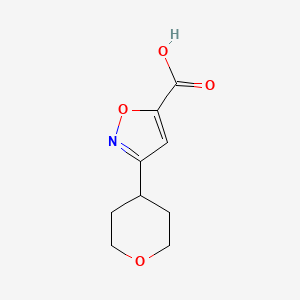
![N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2990616.png)
![(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid](/img/structure/B2990619.png)
